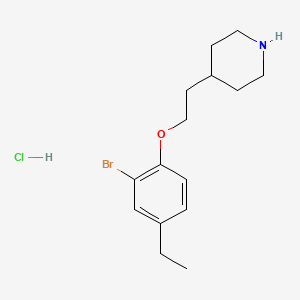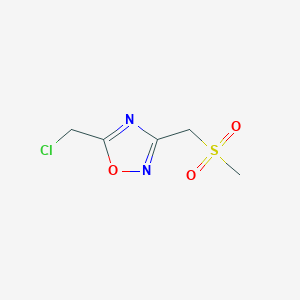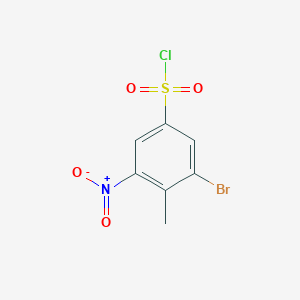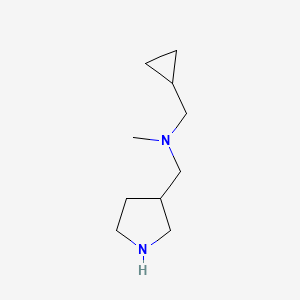![molecular formula C15H23BrClNO B1374569 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride CAS No. 1220032-67-6](/img/structure/B1374569.png)
3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride is a chemical compound with the CAS number 1220032-67-6 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular formula of this compound is C15H23BrClNO. The molecular weight is 348.7 g/mol.Scientific Research Applications
1. Applications in Pharmacology
One notable application of similar compounds to 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride can be found in pharmacology. Paroxetine hydrochloride, a compound structurally related to this compound, is a selective serotonin reuptake inhibitor (SSRI) used in treating various mental health disorders. Its pharmacokinetics, metabolism, and pharmacological effects have been extensively documented (Germann, Ma, Han, & Tikhomirova, 2013).
2. Chemical Synthesis and Bioactivity
Compounds similar to this compound have been synthesized for their potential bioactivities. For instance, phenolic bis Mannich bases with structural resemblance were synthesized, and their cytotoxic and carbonic anhydrase enzyme inhibitory effects were evaluated. These compounds, including those with bromine elements and piperidine groups, showed potential as lead molecules for anticancer drug development (Yamali, Gul, Sakagami, & Supuran, 2016).
3. Crystal and Molecular Structure Analysis
The crystal and molecular structures of compounds similar to this compound have been a subject of research. For instance, the structure of a compound synthesized from salicylaldehyde, diethyl malonate, and piperidine was reported, highlighting the importance of hydrogen bonding and C-H…π interactions in stabilizing the molecular structure (Khan et al., 2013).
4. Potential Use in Imaging Studies
Halogenated 4-(phenoxymethyl)piperidines, structurally related to this compound, were synthesized as potential δ receptor ligands. One of these compounds, after being labeled with iodine, showed promising results for in vivo tomographic studies of σ receptors, suggesting potential applications in imaging studies (Waterhouse, Mardon, Km, Collier Tl, & O'Brien, 1997).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-[(4-bromo-2-propylphenoxy)methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-2-4-13-9-14(16)6-7-15(13)18-11-12-5-3-8-17-10-12;/h6-7,9,12,17H,2-5,8,10-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQPQKILGZZLGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)Br)OCC2CCCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid](/img/structure/B1374486.png)

![2-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374492.png)
![3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374494.png)




![2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374501.png)
![3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374502.png)
![3-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374506.png)
![3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374507.png)


